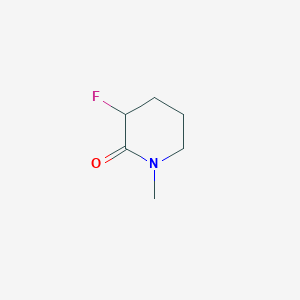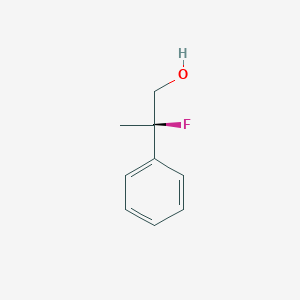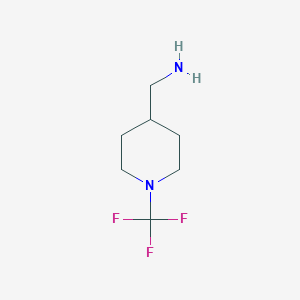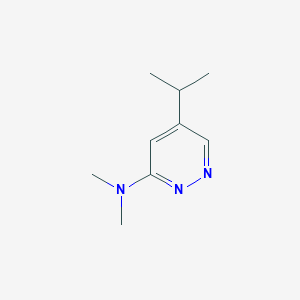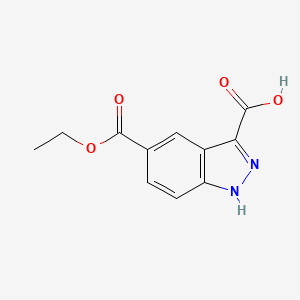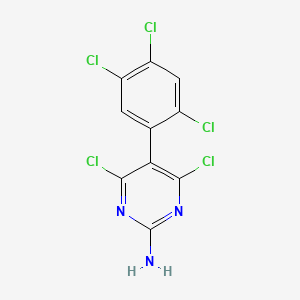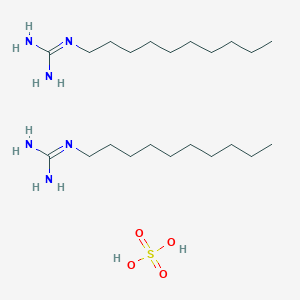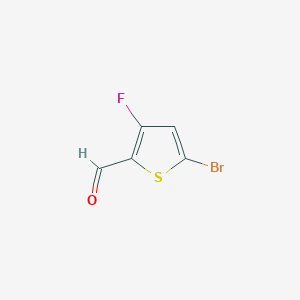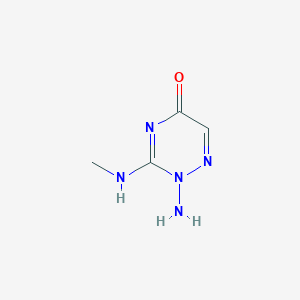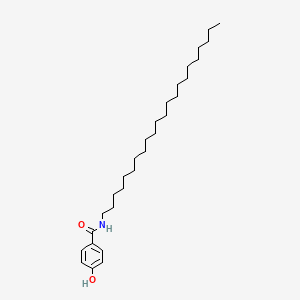
N-docosyl-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-docosyl-4-hydroxybenzamide is a chemical compound that belongs to the class of hydroxybenzamides It is characterized by the presence of a long aliphatic chain (docosyl group) attached to the nitrogen atom of the benzamide structure, which also contains a hydroxyl group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-docosyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with docosylamine. The process can be carried out using the Schotten-Baumann reaction, which involves the use of an acid chloride intermediate. The reaction conditions generally include the use of a base such as sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-docosyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-docosyl-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antioxidant and thrombin-inhibitory activities.
Industry: It can be used in the formulation of cosmetics and pharmaceuticals due to its emollient and stabilizing properties.
Mechanism of Action
The mechanism of action of N-docosyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The thrombin-inhibitory activity is due to its interaction with the active site of thrombin, preventing the conversion of fibrinogen to fibrin . The anticancer properties are believed to be related to its ability to induce apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzamide: Lacks the long aliphatic chain, making it less hydrophobic.
N-docosylbenzamide: Lacks the hydroxyl group, reducing its antioxidant properties.
N-docosyl-4-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and biological activity.
Uniqueness
N-docosyl-4-hydroxybenzamide is unique due to the presence of both the long aliphatic chain and the hydroxyl group, which confer distinct physicochemical properties and biological activities. The combination of these functional groups enhances its solubility in lipophilic environments and its potential as a multifunctional compound in various applications.
Properties
Molecular Formula |
C29H51NO2 |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-docosyl-4-hydroxybenzamide |
InChI |
InChI=1S/C29H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(32)27-22-24-28(31)25-23-27/h22-25,31H,2-21,26H2,1H3,(H,30,32) |
InChI Key |
XOEWVFLAPFGHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


